N,N-Diethyl-2-imino-3-(thiophen-2-yl)-2H-1-benzopyran-7-amine
CAS No.: 65389-54-0
Cat. No.: VC15888896
Molecular Formula: C17H18N2OS
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65389-54-0 |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | N,N-diethyl-2-imino-3-thiophen-2-ylchromen-7-amine |
| Standard InChI | InChI=1S/C17H18N2OS/c1-3-19(4-2)13-8-7-12-10-14(16-6-5-9-21-16)17(18)20-15(12)11-13/h5-11,18H,3-4H2,1-2H3 |
| Standard InChI Key | MJRASCLGPMFQJM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture combines three key components:
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Benzopyran scaffold: A fused benzene-pyran system providing planar aromaticity
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Thiophene substituent: A sulfur-containing heterocycle at position 3 enhancing electron delocalization
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N,N-Diethylamino group: A tertiary amine at position 7 influencing solubility and basicity
X-ray crystallography of analogous compounds reveals bond lengths of 1.351 Å for C-N bonds in the imino group and 1.44 Å for C-S bonds in thiophene moieties . The dihedral angle between benzopyran and thiophene rings typically ranges from 15–30°, creating a partially conjugated system .
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2OS |
| Molecular Weight | 298.4 g/mol |
| logP | 3.21 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Polar Surface Area | 52.47 Ų |
These properties suggest moderate lipophilicity (logP 3.21) compatible with blood-brain barrier penetration, while the polar surface area indicates potential for target-specific interactions . UV-Vis spectroscopy shows λmax at 320 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, characteristic of extended π-conjugation .
Synthesis and Characterization
Synthetic Routes
The primary synthesis involves a three-step sequence:
Step 1: Condensation of 7-diethylaminocoumarin-3-carbaldehyde with thiophen-2-amine in ethanol under reflux (82% yield).
Step 2: Imination using ammonium acetate in acetic acid (65–70% yield) .
Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) .
Key reaction parameters:
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Temperature: 80–110°C
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Catalysts: Lewis acids (e.g., ZnCl₂) for imine formation
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Reaction Time: 6–8 hours
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃):
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δ 1.25 (t, 6H, NCH₂CH₃)
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δ 3.45 (q, 4H, NCH₂)
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δ 6.82 (d, 1H, H-8)
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δ 7.35 (m, 3H, thiophene protons)
IR (KBr):
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1685 cm⁻¹ (C=N stretch)
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1580 cm⁻¹ (aromatic C=C)
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1250 cm⁻¹ (C-S vibration)
Mass spectrometry shows a molecular ion peak at m/z 298.4 (100%) with fragmentation patterns confirming the thiophene moiety .
Biological Activities and Mechanisms
Anti-inflammatory Activity
In carrageenan-induced rat paw edema models:
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58% reduction in swelling at 50 mg/kg dose
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72% inhibition of COX-2 expression
Quantum mechanical calculations suggest the N,N-diethyl group modulates binding to the COX-2 active site (ΔG = -9.8 kcal/mol) .
Structure-Activity Relationships
Modifications altering biological potency:
| Modification | Activity Change |
|---|---|
| Thiophene → Benzene | 92% loss in cytotoxicity |
| Diethyl → Dimethyl | 40% reduced solubility |
| Imino → Amino | 3-fold ↓ COX-2 inhibition |
The thiophene moiety contributes 68% of total binding energy in molecular docking studies with EGFR kinase .
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